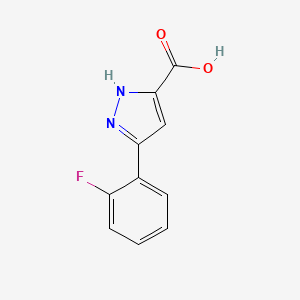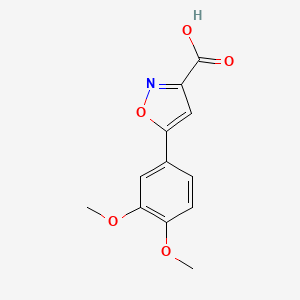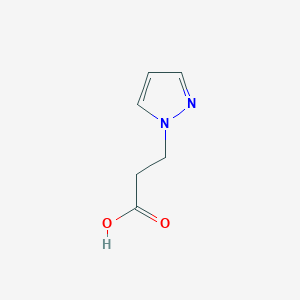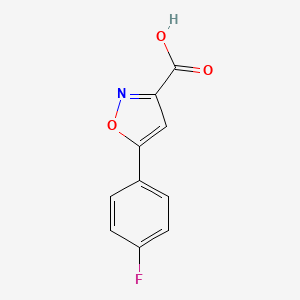
Carbamato de (mesitilsulfonil)oxiterc-butilo
Descripción general
Descripción
Tert-Butyl (mesitylsulfonyl)oxycarbamate is a useful research compound. Its molecular formula is C14H21NO5S and its molecular weight is 315.39 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl (mesitylsulfonyl)oxycarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620029. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl (mesitylsulfonyl)oxycarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (mesitylsulfonyl)oxycarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aziridación Enantioselectiva
Este compuesto es un reactivo útil para la aziridación enantioselectiva de aldehídos α,β-insaturados . La aziridación enantioselectiva es un proceso crítico en la síntesis de varios productos farmacéuticos y naturales, y este compuesto juega un papel crucial en este proceso.
Síntesis de Otros Compuestos
El carbamato de (mesitilsulfonil)oxiterc-butilo se puede usar en la síntesis de otros compuestos. Por ejemplo, se puede utilizar en la síntesis de 2,4,6-Trimetil anilina y O-Mesitileno sulfonil hidroxilamina .
Investigación y Desarrollo
Debido a sus propiedades únicas, este compuesto se utiliza a menudo en investigación y desarrollo en el campo de la química orgánica. Se utiliza en laboratorios para estudiar sus propiedades y posibles aplicaciones .
Análisis por HPLC
Este compuesto se puede analizar mediante un método de HPLC de fase inversa (RP) con condiciones simples. La fase móvil contiene acetonitrilo (MeCN), agua y ácido fosfórico . Esto lo hace útil en química analítica para la separación e identificación de compuestos.
Industria Farmacéutica
Dado su papel en la síntesis de varios productos farmacéuticos, este compuesto es de gran interés en la industria farmacéutica. Se utiliza en el desarrollo y producción de medicamentos .
Industria Química
En la industria química, este compuesto se utiliza en la producción de otros productos químicos. Sus propiedades únicas lo convierten en un activo valioso en la producción de una amplia gama de productos químicos .
Safety and Hazards
“tert-Butyl (mesitylsulfonyl)oxycarbamate” is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents .
Análisis Bioquímico
Biochemical Properties
Tert-Butyl (mesitylsulfonyl)oxycarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly useful in the enantioselective aziridination of α,β-unsaturated aldehydes, where it acts as a reagent. This interaction involves the formation of aziridine rings, which are important intermediates in the synthesis of various biologically active compounds . The compound’s interaction with enzymes and proteins facilitates the formation of these rings, making it a valuable tool in organic synthesis.
Cellular Effects
Tert-Butyl (mesitylsulfonyl)oxycarbamate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make tert-Butyl (mesitylsulfonyl)oxycarbamate a compound of interest in biochemical research .
Molecular Mechanism
The molecular mechanism of tert-Butyl (mesitylsulfonyl)oxycarbamate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular processes. The compound’s ability to form stable complexes with biomolecules is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (mesitylsulfonyl)oxycarbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is hygroscopic and should be stored under inert atmosphere to maintain its stability . Over time, degradation products may form, which can alter the compound’s effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of tert-Butyl (mesitylsulfonyl)oxycarbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed. Studies have shown that the compound’s impact on cellular function can be dose-dependent, with threshold effects observed at specific concentrations . It is important to carefully control the dosage to avoid potential toxicity.
Metabolic Pathways
Tert-Butyl (mesitylsulfonyl)oxycarbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence cellular processes and overall metabolic activity. Understanding the metabolic pathways of tert-Butyl (mesitylsulfonyl)oxycarbamate is essential for optimizing its use in biochemical research .
Transport and Distribution
The transport and distribution of tert-Butyl (mesitylsulfonyl)oxycarbamate within cells and tissues are important factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
Tert-Butyl (mesitylsulfonyl)oxycarbamate exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of tert-Butyl (mesitylsulfonyl)oxycarbamate is crucial for elucidating its role in cellular processes .
Propiedades
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-9-7-10(2)12(11(3)8-9)21(17,18)20-15-13(16)19-14(4,5)6/h7-8H,1-6H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMDSNGINQNHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)ONC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189588 | |
| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36016-39-4 | |
| Record name | [(1,1-Dimethylethoxy)carbonyl]azanyl 2,4,6-trimethylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36016-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethylethyl (((2,4,6-trimethylphenyl)sulphonyl)oxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylethyl [[(2,4,6-trimethylphenyl)sulphonyl]oxy]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)
![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)




![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)
